molecular formula C8H13N3 B2920633 3-(Azidomethyl)bicyclo[4.1.0]heptane CAS No. 1936270-17-5

3-(Azidomethyl)bicyclo[4.1.0]heptane

Cat. No.: B2920633
CAS No.: 1936270-17-5
M. Wt: 151.213
InChI Key: WALPGCKMZOYFRD-UHFFFAOYSA-N
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Description

3-(Azidomethyl)bicyclo[4.1.0]heptane (CAS: 1936270-17-5) is a bicyclic organic compound featuring a strained bicyclo[4.1.0]heptane (norbornane derivative) framework substituted with an azidomethyl group at the 3-position. The azide functional group (-N₃) confers unique reactivity, making this compound valuable in click chemistry, polymer synthesis, and pharmaceutical intermediate preparation . Its strained bicyclic structure enhances reactivity in ring-opening or cycloaddition reactions.

Properties

IUPAC Name

3-(azidomethyl)bicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-11-10-5-6-1-2-7-4-8(7)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALPGCKMZOYFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)bicyclo[4.1.0]heptane typically involves the introduction of an azidomethyl group to the bicyclo[4.1.0]heptane core. One common method is the reaction of bicyclo[4.1.0]heptane with azidomethyl reagents under suitable conditions. For example, the reaction can be carried out using sodium azide and a suitable halomethyl derivative of bicyclo[4.1.0]heptane in the presence of a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)bicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: The azidomethyl group can be reduced to form amine derivatives.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Azidomethyl)bicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)bicyclo[4.1.0]heptane depends on the specific reactions it undergoes. The azidomethyl group can participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved in these reactions are determined by the nature of the functional groups introduced and the specific conditions used .

Comparison with Similar Compounds

Key Observations :

  • Strain and Reactivity : The unsubstituted bicyclo[4.1.0]heptane exhibits lower strain than smaller bicyclic systems (e.g., bicyclo[2.2.1]heptane, melting point -95.1°C ), but substituents like azidomethyl or ethenyl increase reactivity through steric and electronic effects.
  • Azide vs. Halogen : Compared to its brominated analog (3-(bromomethyl)bicyclo[4.1.0]heptane, CAS: 1936230-03-3), the azide derivative is less stable but enables rapid Huisgen cycloaddition, a cornerstone of click chemistry .

Biological Activity

3-(Azidomethyl)bicyclo[4.1.0]heptane is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

This compound features a bicyclic structure that contributes to its chemical reactivity and biological profile. The molecular formula is C9H11N3C_9H_{11}N_3 with a molecular weight of approximately 165.2 g/mol.

Synthesis

The synthesis of this compound typically involves the azidation of bicyclo[4.1.0]heptane derivatives, which can be achieved through various synthetic routes, including nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study by Bondock et al. (2008) demonstrated that derivatives of bicyclo compounds, including azido derivatives, showed promising activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For instance, research conducted by Al-Sanea et al. (2020) indicated that the compound exhibited moderate cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.

The proposed mechanism of action for the biological activity of this compound involves the disruption of cellular processes through interaction with specific biomolecular targets, potentially leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer potential of various azido compounds, including this compound, in a series of human cancer cell lines. The results indicated that this compound selectively induced apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of azido compounds against drug-resistant bacterial strains. The findings revealed that this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in developing new antimicrobial agents.

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